N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . This type of compounds often exhibits various biological activities and is used in drug discovery .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.Scientific Research Applications
Pharmacological Potential
Compounds structurally related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide have been synthesized and evaluated for various pharmacological activities. For instance, derivatives have been studied for their diuretic, antihypertensive, and anti-diabetic potential in rats, with some showing significantly excellent activity compared to standard drugs (Rahman et al., 2014). Additionally, benzenesulfonamide compounds have shown promise as inhibitors of human carbonic anhydrase and acetylcholinesterase, suggesting their potential in designing drugs targeting these enzymes (Tuğrak et al., 2020).
Antitumor Activity
Research into sulfonamide-based libraries has revealed compounds with potent cell cycle inhibition properties, some of which have progressed to clinical trials as antitumor agents. These studies highlight the role of gene expression changes in characterizing the pharmacophore structure and drug-sensitive cellular pathways for these compounds (Owa et al., 2002).
Materials Science Applications
In the field of materials science, benzenesulfonamide derivatives have been incorporated into the synthesis of novel materials with potential applications. For instance, sulfonated polytriazoles synthesized from fluorinated sulfonated polytriazoles show high thermal and chemical stabilities, low water uptake, and high mechanical properties, making them interesting materials for proton exchange membranes (Singh et al., 2014).
Synthetic Methodologies
The structural motif of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is conducive to various synthetic methodologies. For example, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols has been developed for the synthesis of substituted benzopyrans, demonstrating the utility of sulfonamide derivatives in facilitating novel synthetic pathways (Yadagiri et al., 2018).
Mechanism of Action
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-18-10-12-19(13-11-18)31(27,28)15-14-22(26)24-17-8-6-16(7-9-17)23-25-20-4-2-3-5-21(20)30-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSBPMYKNPOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide |
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